4-Bromoacetoxymethyl-m-dioxolane
Description
4-Bromoacetoxymethyl-m-dioxolane is a brominated dioxolane derivative primarily employed as an antimicrobial agent in industrial applications, particularly in paper and pulp manufacturing to inhibit microbial growth . The compound is regulated under U.S. federal guidelines, with usage capped at 0.10 pounds per ton of dry fiber, indicating its potency in slimicide formulations . Its classification by NIOSH under pesticide categories further underscores its biocidal properties .
Properties
CAS No. |
5137-36-0 |
|---|---|
Molecular Formula |
C6H9BrO4 |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
1,3-dioxolan-4-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C6H9BrO4/c7-1-6(8)10-3-5-2-9-4-11-5/h5H,1-4H2 |
InChI Key |
XIPUPLUONQGLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCO1)COC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoacetoxymethyl-m-dioxolane can be synthesized through the reaction of 1,3-dioxolan-4-ylmethanol with bromoacetyl bromide. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of 4-Bromoacetoxymethyl-m-dioxolane involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoacetoxymethyl-m-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Hydrolysis: Products include 1,3-dioxolan-4-ylmethanol and bromoacetic acid.
Oxidation and Reduction: Products include corresponding oxides and alcohols.
Scientific Research Applications
4-Bromoacetoxymethyl-m-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for alcohols.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromoacetoxymethyl-m-dioxolane involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This mechanism is crucial in its applications in organic synthesis and biochemical assays .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key similarities and differences between 4-bromoacetoxymethyl-m-dioxolane and related brominated dioxolanes/dioxanes or acetoxy derivatives:
Key Research Findings and Functional Insights
Structural Impact on Efficacy: The acetoxymethyl group in 4-bromoacetoxymethyl-m-dioxolane enhances electrophilic reactivity, facilitating interactions with microbial enzymes . Diastereomerism observed in analogs (e.g., cis/trans isomers in 4-(((4-Bromobenzyl)oxy)methyl)-2-phenyl-1,3-dioxolane) suggests that stereochemistry may influence the target compound’s stability and activity, though this remains unconfirmed .
Safety data for 2-(4-bromobutyl)-1,3-dioxolane (a structural analog) highlights hazards such as skin irritation, implying similar risks for the target compound if mishandled .
Regulatory and Industrial Relevance: The compound’s permitted usage level (0.10 lb/ton) matches that of 1,2-bis(monobromoacetoxy) ethane, suggesting comparable antimicrobial performance in paper manufacturing . Unlike 2-[2-(4-bromo-2-methoxyphenoxy)ethyl]-1,3-dioxolane, which is marketed as a high-purity intermediate, the target compound is tailored for bulk industrial use, prioritizing cost-effectiveness over purity .
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